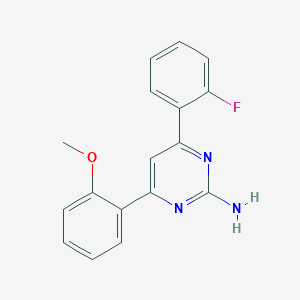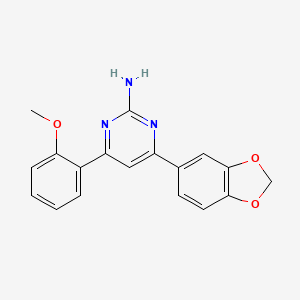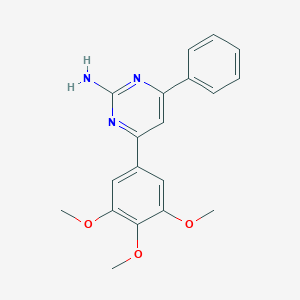
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-F6MP, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as a drug target, its ability to modulate enzyme activity, and its potential to act as a signal transduction molecule. 4-F6MP has been studied in both in vitro and in vivo studies, and has been found to have a number of beneficial effects.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential to act as a drug target. It has been shown to bind to the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory processes. In addition, 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential to modulate enzyme activity and act as a signal transduction molecule. It has been found to bind to the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism, and to act as an agonist at the G-protein coupled receptor GPR35, which is involved in the regulation of intracellular calcium levels.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist at the G-protein coupled receptor GPR35, which is involved in the regulation of intracellular calcium levels. In addition, it has been found to bind to the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism.
Biochemical and Physiological Effects
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have a number of beneficial effects. In vitro studies have shown that 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, it has been found to have anti-inflammatory effects, as well as anti-bacterial and anti-fungal effects. In vivo studies have shown that 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can reduce the symptoms of asthma and allergic rhinitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is a relatively stable compound, and is not easily degraded by heat or light. However, there are a few limitations to its use in laboratory experiments. It can be toxic at high concentrations, and can cause skin irritation. In addition, it is a relatively new compound, and its effects on human health and physiology are not yet fully understood.
Direcciones Futuras
The potential applications of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine are numerous, and further research is needed to fully understand its effects. Future research should focus on the development of more effective synthesis methods, as well as the potential therapeutic applications of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine. In addition, further research should be conducted to better understand the mechanism of action of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine, as well as its biochemical and physiological effects. Finally, further research should be conducted to better understand the potential toxic effects of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine.
Métodos De Síntesis
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized using a number of different methods. The most common method is a nucleophilic aromatic substitution reaction, which involves the reaction of 4-chloro-6-methylphenylpyrimidin-2-amine with furan in the presence of a base catalyst. Other methods of synthesis, such as a palladium-catalyzed reaction, have also been developed.
Propiedades
IUPAC Name |
4-(furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-5-11(8-10)12-9-13(18-15(16)17-12)14-6-3-7-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZFGGGJYBUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)











